molecular formula C10H9BrO2 B12890765 5-(Bromomethyl)-7-methoxy-1-benzofuran CAS No. 831222-79-8

5-(Bromomethyl)-7-methoxy-1-benzofuran

Katalognummer: B12890765
CAS-Nummer: 831222-79-8
Molekulargewicht: 241.08 g/mol
InChI-Schlüssel: LSWJKQBWCYFIEK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(Bromomethyl)-7-methoxybenzofuran is an organic compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. The presence of a bromomethyl group at the 5-position and a methoxy group at the 7-position makes this compound particularly interesting for various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(bromomethyl)-7-methoxybenzofuran typically involves the bromination of 7-methoxybenzofuran. One common method is the bromination of 7-methoxybenzofuran using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. This reaction selectively introduces a bromomethyl group at the 5-position of the benzofuran ring.

Industrial Production Methods

Industrial production of 5-(bromomethyl)-7-methoxybenzofuran may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound, making it suitable for various applications in research and industry.

Analyse Chemischer Reaktionen

Types of Reactions

5-(Bromomethyl)-7-methoxybenzofuran undergoes several types of chemical reactions, including:

    Nucleophilic Substitution Reactions: The bromomethyl group can be replaced by various nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed

    Nucleophilic Substitution: Formation of azido, thiol, or alkoxy derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of 5-methyl-7-methoxybenzofuran.

Wissenschaftliche Forschungsanwendungen

5-(Bromomethyl)-7-methoxybenzofuran has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 5-(bromomethyl)-7-methoxybenzofuran depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The bromomethyl group can act as an electrophile, facilitating reactions with nucleophilic sites in biological molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-(Chloromethyl)-7-methoxybenzofuran: Similar structure but with a chloromethyl group instead of a bromomethyl group.

    5-(Hydroxymethyl)-7-methoxybenzofuran: Contains a hydroxymethyl group instead of a bromomethyl group.

    7-Methoxybenzofuran: Lacks the bromomethyl group.

Uniqueness

5-(Bromomethyl)-7-methoxybenzofuran is unique due to the presence of both a bromomethyl and a methoxy group, which allows for diverse chemical reactivity and potential applications in various fields. The bromomethyl group provides a site for nucleophilic substitution, while the methoxy group can undergo oxidation or reduction, making this compound versatile for synthetic and research purposes.

Eigenschaften

CAS-Nummer

831222-79-8

Molekularformel

C10H9BrO2

Molekulargewicht

241.08 g/mol

IUPAC-Name

5-(bromomethyl)-7-methoxy-1-benzofuran

InChI

InChI=1S/C10H9BrO2/c1-12-9-5-7(6-11)4-8-2-3-13-10(8)9/h2-5H,6H2,1H3

InChI-Schlüssel

LSWJKQBWCYFIEK-UHFFFAOYSA-N

Kanonische SMILES

COC1=C2C(=CC(=C1)CBr)C=CO2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.